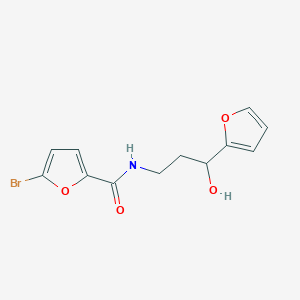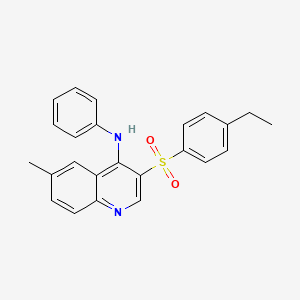
7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antibacterial Properties :
- A study highlighted the synthesis of a molecule structurally similar to the given compound, focusing on its antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests potential use in treating infections and other conditions (Patel et al., 2009).
Metal Chelates Synthesis and Antimicrobial Activity :
- Research on derivatives of this compound involves synthesizing metal chelates and studying their antimicrobial effects. This implies applications in developing new antimicrobial agents (Patel, 2009).
Synthesis and Evaluation in Medicinal Chemistry :
- Studies have been conducted on synthesizing and evaluating the antibacterial and pharmacological properties of fluoro-substituted benzothiazoles and quinolines. These compounds, including ones structurally related to the specified chemical, have potential applications in drug development and therapy (Zhang et al., 1991).
Selective Detection in Biomedical Applications :
- A fluorescent probe based on a derivative of this compound was developed for the selective detection of sulfite in serum samples. Such probes are useful in biomedical research and diagnostics (Lee et al., 2020).
Photochemical Studies :
- The photochemical behavior of similar compounds has been examined, which is relevant in understanding their stability and reactivity under various conditions. This information is crucial in drug formulation and environmental impact studies (Mella et al., 2001).
Propiedades
IUPAC Name |
7-(diethylamino)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3S/c1-5-13-27-16-23(31(29,30)18-11-9-17(6-2)10-12-18)24(28)19-14-20(25)22(15-21(19)27)26(7-3)8-4/h9-12,14-16H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMMEKWRXAKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)





![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)